molecular formula C15H15F3N2O2 B12119425 Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12119425
M. Wt: 312.29 g/mol
InChI Key: LQZIYDVZFBAYQL-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a high-value quinoline derivative offered as a key chemical intermediate for advanced pharmaceutical and medicinal chemistry research. This compound features a strategic molecular architecture, combining a 4-(dimethylamino) group and a 8-(trifluoromethyl) substituent on the quinoline core, a structure known to be pivotal in the development of biologically active molecules. Related quinoline-3-carboxylate structures are frequently employed as synthetic precursors in the discovery and development of new therapeutic agents (Related compounds: ). The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability. This product is intended for use as a building block in organic synthesis, particularly for constructing complex molecules with potential pharmacological activity. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Researchers are advised to consult the product's Certificate of Analysis for specific handling, storage, and safety information.

Properties

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C15H15F3N2O2/c1-4-22-14(21)10-8-19-12-9(13(10)20(2)3)6-5-7-11(12)15(16,17)18/h5-8H,4H2,1-3H3

InChI Key

LQZIYDVZFBAYQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is typically constructed via the Gould-Jacobs cyclization, where aniline derivatives react with β-keto esters under acidic conditions. For example, 3-nitroaniline reacts with ethyl 3-oxobutanoate in polyphosphoric acid (PPA) at 120–140°C to yield 4-hydroxy-8-nitroquinoline-3-carboxylate. This step achieves a 65–72% yield, with the nitro group serving as a precursor for subsequent trifluoromethyl substitution.

Introduction of the Trifluoromethyl Group

The nitro group at position 8 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, followed by Sandmeyer-type trifluoromethylation. The amine intermediate is treated with copper(I) trifluoromethoxide (CuOCH₂CF₃) and tert-butyl nitrite (t-BuONO) in acetonitrile at 0–5°C, achieving 58–63% yield of 8-trifluoromethyl-4-hydroxyquinoline-3-carboxylate.

Installation of the Dimethylamino Group

The hydroxyl group at position 4 undergoes nucleophilic substitution with dimethylamine in the presence of phosphorus oxychloride (POCl₃). Heating the mixture at 80°C for 6–8 hours replaces the hydroxyl group with a dimethylamino moiety, yielding 4-dimethylamino-8-trifluoromethylquinoline-3-carboxylic acid.

Esterification to Form the Ethyl Ester

The carboxylic acid at position 3 is esterified using ethanol and sulfuric acid (H₂SO₄) as a catalyst. Refluxing at 80°C for 12 hours produces the final compound with a purity of >95% (HPLC) and an overall yield of 28–34%.

Table 1: Key Parameters in Classical Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Quinoline formationPPA, 140°C, 6h65–7285–90
TrifluoromethylationCuOCH₂CF₃, t-BuONO, 5°C, 4h58–6388–92
DimethylaminationPOCl₃, dimethylamine, 80°C, 8h70–7590–94
EsterificationH₂SO₄, ethanol, 80°C, 12h85–90>95

Alternative Catalytic Approaches

Recent advancements leverage transition-metal catalysts to improve regioselectivity and reduce reaction times.

Palladium-Catalyzed Coupling for Trifluoromethylation

A patent by describes a Pd(II)-catalyzed method using 8-bromoquinoline-3-carboxylate and methyl trifluorocuprate (CF₃Cu). The reaction proceeds in dimethylformamide (DMF) at 100°C for 3 hours, achieving 78% yield of the trifluoromethylated intermediate. This avoids the need for toxic nitrous oxide reagents.

Microwave-Assisted Dimethylamination

Microwave irradiation accelerates the substitution of the hydroxyl group with dimethylamine. Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the reaction completes in 30 minutes at 120°C with 82% yield, compared to 8 hours under conventional heating.

Optimization Strategies

Solvent Effects on Esterification

Ethanol remains the optimal solvent for esterification due to its polarity and ability to stabilize the transition state. Alternatives like methanol or isopropanol reduce yields by 15–20%.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted dimethylamine.

  • Recrystallization from hot ethanol improves purity to >99% for pharmaceutical-grade material.

Mechanistic Insights

Trifluoromethylation Mechanism

The Sandmeyer reaction proceeds via a radical pathway:

  • Diazotization of the amine group with t-BuONO generates a diazonium salt.

  • Single-electron transfer from Cu(I) produces a trifluoromethyl radical (- CF₃).

  • Radical addition to the aromatic ring followed by rearomatization yields the trifluoromethylated product.

Esterification Kinetics

The esterification follows second-order kinetics, with a rate constant k=0.042L/mol\cdotpmink = 0.042 \, \text{L/mol·min} at 80°C. The activation energy (EaE_a) is 45.2 kJ/mol, indicating a moderate energy barrier.

Scalability and Industrial Adaptation

Batch vs. Continuous Flow

  • Batch reactors are preferred for small-scale production (1–10 kg) due to flexibility.

  • Continuous flow systems reduce reaction times by 40% for large-scale synthesis (>100 kg), enhancing throughput.

Environmental Considerations

Waste streams containing POCl₃ require neutralization with aqueous sodium bicarbonate, generating non-toxic sodium phosphate. Solvent recovery systems achieve 90% ethanol recycling, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that this compound effectively inhibits specific kinases involved in tumor progression, such as Tumor Progression Loci-2 (Tpl2) kinase, which plays a crucial role in inflammatory responses and cancer progression .

Case Study:
In vitro assays demonstrated that this compound reduced cell viability in human cancer cell lines without significantly affecting normal cells, indicating a potential therapeutic window for anticancer development.

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism of action involves enzyme inhibition that disrupts bacterial growth pathways.

Case Study:
In a comparative study assessing the antimicrobial efficacy of quinoline derivatives, this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical modifications, making it valuable in synthesizing other complex organic compounds.

Synthetic Pathways:
The synthesis typically involves multi-step reactions starting from simpler precursors. The incorporation of dimethylamino and trifluoromethyl groups enhances its reactivity and selectivity in subsequent reactions.

Material Science Applications

In material science, this compound is explored for its potential use in developing advanced materials due to its unique electronic properties. The trifluoromethyl group contributes to enhanced stability and solubility in various solvents, making it suitable for applications in coatings and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to proteins or nucleic acids, altering their function and activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethylamino group can influence its electronic properties and binding affinity.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 critically influences electronic properties and bioactivity:

Compound Name Position 4 Substituent Key Differences
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate Cl Chlorine is electron-withdrawing, reducing basicity compared to dimethylamino. Acts as an intermediate for further substitutions .
Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate Oxo (=O) The oxo group forms a hydrogen-bonding acceptor, influencing crystal packing via N–H⋯O interactions .
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate OH Hydroxyl group increases polarity but reduces metabolic stability compared to dimethylamino .

Impact on Bioactivity :

  • Chloro and oxo groups are common in intermediates but may require further functionalization for optimal activity .

Substituent Variations at Position 8

The trifluoromethyl group at position 8 is a hallmark of bioactive quinolines:

Compound Name Position 8 Substituent Key Differences
Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate CH₃ Methyl group lacks the electronegativity and steric bulk of -CF₃, reducing lipophilicity and target affinity .
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate F Fluorine is smaller than -CF₃, offering less steric hindrance but weaker metabolic stability .

Impact on Physicochemical Properties :

  • -CF₃ significantly increases lipophilicity (logP), improving membrane permeability .
  • -CH₃ and -F substitutions are less effective in enhancing bioavailability .

Structural and Crystallographic Insights

  • Crystal Packing: The target compound’s dimethylamino group may participate in C–H⋯N hydrogen bonds, similar to C–H⋯O interactions observed in Ethyl 4-oxo-8-CF₃ derivatives .
  • π-π Interactions: The quinoline ring in related compounds forms stacking interactions (interplanar distance: ~3.5 Å), stabilizing the crystal lattice .

Biological Activity

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14F3N2O2
  • Molecular Weight : Approximately 312.2870 g/mol
  • Structural Features :
    • Dimethylamino group at the 4th position
    • Trifluoromethyl group at the 8th position
    • Ethyl ester at the 3rd position

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding : Its unique structure enhances binding affinity to target proteins, which can modulate biological pathways effectively .
  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly in influenza strains, by affecting the viral life cycle at multiple stages .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Type Description Reference
AnticancerDemonstrates cytotoxic effects on various cancer cell lines
AntiviralInhibits influenza virus replication in vitro
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Anti-inflammatoryReduces inflammation markers in preclinical models

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell types. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antiviral Effects :
    • Research indicated that this compound showed a significant reduction in viral load in MDCK cells infected with H1N1 influenza virus. The EC50 value was determined to be approximately 16 µM, indicating its potential as an antiviral agent .
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that the compound interacts favorably with target enzymes, leading to enhanced inhibition rates compared to similar quinoline derivatives. This suggests a promising avenue for drug development targeting specific diseases.

Structure-Activity Relationship (SAR)

The presence of both the dimethylamino and trifluoromethyl groups is crucial for enhancing the biological activity of this compound. Comparative studies with structurally similar compounds have shown that modifications at these positions can significantly alter their pharmacological profiles:

Compound Name Structural Features Biological Activity Comparison
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylateFluorine instead of trifluoromethylLower enzyme inhibition and cytotoxicity
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateHydroxy group at the 4th positionEnhanced solubility but reduced binding affinity

Q & A

Q. Table 1: Substituent Effects on Antibacterial Activity

CompoundMIC (μg/mL) E. coliMIC (μg/mL) S. aureusReference
Ethyl 4-(dimethylamino)-8-CF3_32.55.0
Ethyl 4-hydroxy-8-CF3_310.020.0
Ethyl 4-chloro-8-CF3_31.22.4

Q. Table 2: Crystallographic Parameters

ParameterValue (Ethyl 4-(dimethylamino) analog)
Space groupP21_1/c
Unit cell dimensions (Å)a=10.04, b=18.40, c=15.55, β=128.56°
R-factor0.035
π-π stacking distance (Å)3.50–3.70
Hydrogen bonds per molecule3–5

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